Thalidomide-5'-O-PEG4-propargyl is a synthetic compound that integrates the thalidomide-based cereblon ligand with a four-unit polyethylene glycol (PEG) linker. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutics aimed at targeted protein degradation. The molecular formula for thalidomide-5'-O-PEG4-propargyl is with a molecular weight of 488.5 Da. Its Chemical Abstracts Service number is 2098799-77-8, and it exhibits a purity of 98% .
Methods and Technical Details:
The synthesis of thalidomide-5'-O-PEG4-propargyl typically involves the conjugation of thalidomide with a PEG linker and propargyl groups. The process can be summarized as follows:
This synthetic route allows for the efficient incorporation of functional groups necessary for subsequent biological applications .
The molecular structure of thalidomide-5'-O-PEG4-propargyl features a thalidomide backbone linked to a PEG chain through an ether bond, terminating with a propargyl group. The structural representation highlights:
The detailed structural data can be represented using various chemical drawing software or databases that provide visual insights into the spatial arrangement of atoms .
Thalidomide-5'-O-PEG4-propargyl participates in several chemical reactions, primarily involving:
These reactions are critical for developing PROTACs and other therapeutic agents aimed at specific cellular targets .
The mechanism of action for thalidomide-5'-O-PEG4-propargyl revolves around its role as a cereblon ligand in PROTAC technology:
This mechanism allows for selective degradation of proteins involved in various diseases, including cancer and autoimmune disorders .
Thalidomide-5'-O-PEG4-propargyl has several scientific applications:
The versatility of this compound makes it an important tool in modern biochemistry and pharmaceutical research .
Thalidomide’s journey from a notorious teratogen to a cornerstone of targeted protein degradation therapeutics represents one of molecular pharmacology’s most compelling narratives. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to severe teratogenic effects but later repurposed for multiple myeloma and leprosy treatments. The pivotal breakthrough came in 2010 when Handa et al. identified cereblon (CRBN) as thalidomide’s primary target using affinity purification with ferrite glycidyl methacrylate (FG) beads [9]. CRBN functions as a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4CRBN) complex. Thalidomide and its derivatives—lenalidomide and pomalidomide, collectively termed immunomodulatory imide drugs (IMiDs)—bind CRBN, reprogramming it to recruit "neosubstrates" like Ikaros (IKZF1), Aiolos (IKZF3), and CK1α for ubiquitination and proteasomal degradation [2] [9]. This mechanistic understanding laid the groundwork for rational design of CRBN-based degraders, transforming thalidomide’s molecular scaffold into a versatile therapeutic platform.
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system to degrade disease-causing proteins. These heterobifunctional molecules comprise three elements:
CRBN-binding ligands (e.g., thalidomide, pomalidomide) became favored E3 recruiters due to their favorable drug-like properties and clinical validation. Integrating these ligands into PROTACs enables targeted degradation of proteins previously considered "undruggable." For example, clinically advanced PROTACs like ARV-471 (targeting estrogen receptor for breast cancer) and ARV-110 (targeting androgen receptor for prostate cancer) utilize thalidomide analogs as CRBN recruiters [6] [7]. Thalidomide-5'-O-PEG4-propargyl emerged as a strategic derivative designed to enhance PROTAC versatility through its modular functional groups—the thalidomide core for CRBN engagement and the PEG4-propargyl unit for bioorthogonal conjugation [1] [10].
The PEG4-propargyl linker in thalidomide derivatives addresses critical challenges in PROTAC design:
Table 1: Key Properties of Thalidomide-5'-O-PEG4-Propargyl
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₈N₂O₉ |
| Molecular Weight | 488.493 g/mol |
| Purity (HPLC) | ≥95% |
| SMILES | O=C1N(C2CCC(=O)NC2=O)C(=O)C2=CC(OCCOCCOCCOCCOCC#C)=CC=C12 |
| Functional Groups | Thalidomide (CRBN binder), PEG4 (linker), Propargyl (conjugation handle) |
| Primary Application | Building block for cereblon-targeting PROTACs |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: